molecular formula C3H6Cl2O B8791864 1,2-Dichloro-1-methoxyethane CAS No. 41683-62-9

1,2-Dichloro-1-methoxyethane

Cat. No.: B8791864
CAS No.: 41683-62-9
M. Wt: 128.98 g/mol
InChI Key: LXEOQHPAKLYXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-1-methoxyethane is a useful research compound. Its molecular formula is C3H6Cl2O and its molecular weight is 128.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41683-62-9

Molecular Formula

C3H6Cl2O

Molecular Weight

128.98 g/mol

IUPAC Name

1,2-dichloro-1-methoxyethane

InChI

InChI=1S/C3H6Cl2O/c1-6-3(5)2-4/h3H,2H2,1H3

InChI Key

LXEOQHPAKLYXTH-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)Cl

Origin of Product

United States

A Contextual Look at Halogenated Ether Chemistry

Halogenated ethers are organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one or more hydrogen atoms on the carbon framework have been replaced by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.org This substitution of halogens dramatically influences the molecule's physical and chemical properties, including its polarity, boiling point, density, and reactivity. ontosight.ai

The presence of halogens, which are highly electronegative, creates polar carbon-halogen bonds, often rendering the molecule more reactive than its non-halogenated counterpart. The stability of the ether bond itself can be quite high towards bases and oxidizing or reducing agents, but they are susceptible to cleavage by strong acids. byjus.com Halogenated ethers, in particular, are utilized in a range of applications, from industrial solvents and intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the production of polymers. ontosight.aiwaterquality.gov.au Chloroethers, a sub-category to which 1,2-Dichloro-1-methoxyethane belongs, are among the most commercially significant haloethers. waterquality.gov.au

The Significance and Research Trajectories of 1,2 Dichloro 1 Methoxyethane

Established Laboratory Preparation Routes

Traditional laboratory methods for synthesizing haloethers have long relied on fundamental organic reactions. These routes, primarily acid-catalyzed additions and nucleophilic substitutions, are well-documented and form the basis of haloether chemistry.

Acid-Catalyzed Addition Reactions for Halogenated Ether Synthesis

Acid-catalyzed addition reactions represent a foundational method for the synthesis of ethers from alkenes and alcohols. masterorganicchemistry.com When applied to the formation of haloethers, this process typically involves the reaction of an alkene with an alcohol in the presence of a halogen source and a strong acid catalyst. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the alkene's double bond by the acid, which forms a carbocation intermediate. masterorganicchemistry.com This highly reactive species is then attacked by the alcohol, acting as a nucleophile. If the reaction is conducted using a halogenated alcohol or in the presence of a halide source, a haloether can be formed.

The regioselectivity of the addition often follows Markovnikov's rule, where the alcohol's oxygen atom attaches to the more substituted carbon of the original double bond. masterorganicchemistry.com This method's effectiveness is dependent on the stability of the carbocation intermediate. Tertiary and secondary alcohols are prone to dehydration under strong acid conditions, leading to the formation of alkenes as byproducts, which can limit the utility of this method for certain substrates. libretexts.orgopenstax.org

Table 1: General Scheme for Acid-Catalyzed Haloether Synthesis

Reactants Conditions Product Type Key Mechanistic Step
Alkene, Alcohol, Halogen SourceStrong Acid Catalyst (e.g., H₂SO₄)HaloetherNucleophilic attack of alcohol on a carbocation intermediate

Nucleophilic Substitution Pathways in Haloether Formation

Nucleophilic substitution reactions are a versatile and widely employed strategy for forming carbon-heteroatom bonds, including the carbon-oxygen bond in ethers. organic-chemistry.org These reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism, are central to the synthesis of many haloethers. libretexts.org

The Williamson ether synthesis is a classic example of an S(_N)2 reaction, involving the reaction of an alkoxide ion with a primary alkyl halide. openstax.org To synthesize a haloether via this pathway, a halogenated alcohol can be converted into its conjugate base (an alkoxide) using a strong base like sodium hydride (NaH). This alkoxide then displaces a halide from a suitable alkyl halide. For unsymmetrical ethers, the strategy involves reacting the more hindered alkoxide with the less hindered alkyl halide to minimize competing elimination reactions. openstax.org

The S(_N)1 pathway, which involves a carbocation intermediate, is favored for tertiary alkyl halides. organic-chemistry.org In this case, a halogenated tertiary alkyl halide can react with an alcohol in a suitable solvent. The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the structure of the alkyl halide, the strength of the nucleophile, and the solvent. libretexts.org For instance, the synthesis of 2-chloro-1,1-difluoro-1-methoxyethane, an analogue of the title compound, can be achieved via nucleophilic substitution of 1-chloro-1,1-difluoro-2-chloroethane with sodium methoxide (B1231860) in a polar aprotic solvent.

Table 2: Comparison of Nucleophilic Substitution Pathways for Haloether Synthesis

Feature S(_N)1 Mechanism S(_N)2 Mechanism
Substrate Favored for tertiary alkyl halidesFavored for primary alkyl halides
Kinetics Unimolecular (rate depends on electrophile)Bimolecular (rate depends on electrophile and nucleophile)
Intermediate CarbocationNone (concerted reaction)
Stereochemistry RacemizationInversion of configuration
Nucleophile Weak nucleophiles are effectiveRequires a strong nucleophile (e.g., alkoxide)
Example Reaction Reaction of a tertiary haloalkane with methanolWilliamson Ether Synthesis with a haloalkoxide

Advanced and Emerging Synthetic Strategies

In response to the demand for greater efficiency, safety, and precision in chemical manufacturing, advanced synthetic strategies are being developed. These include continuous flow processes and novel catalytic methods that offer significant advantages over traditional batch chemistry.

Continuous Flow Processing for Halogenated Alkoxyethanes

Continuous flow chemistry is an efficient and cost-effective alternative to traditional batch processing for the production of specialty chemicals, including halogenated alkoxyethanes. google.comcorning.com This technology utilizes flow reactors, such as tubular or plate reactors, where reactants are continuously pumped, mixed, and reacted. google.comgoogle.com The resulting product stream flows out continuously for collection and purification. wipo.int

This approach offers numerous benefits, including enhanced safety due to the small reaction volumes, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. google.commt.com Patents describe the continuous preparation of halogenated alkoxyethanes by introducing a halogenated alkene, a base, and an alkanol into a flow reactor. google.comwipo.int The rapid mixing and precise temperature control afforded by the microreactor environment can significantly reduce reaction times and improve conversion yields compared to conventional methods. google.com The scalability of flow reactors is also a key advantage, allowing for a seamless transition from laboratory-scale development to industrial-scale production. corning.com

Table 3: Key Features of Continuous Flow Synthesis of Halogenated Alkoxyethanes

Parameter Description Advantage
Reactor Type Tubular or plate flow reactors with small internal cross-sectional areas. google.comgoogle.comExcellent heat and mass transfer, precise control. google.com
Reactants Halogenated alkene, base, C1-4 alkanol (e.g., methanol). google.comwipo.intContinuous feed allows for steady-state operation.
Process Nature Continuous introduction of reactants and removal of product. google.comEnables commercial-scale production, improved efficiency. google.comcorning.com
Safety Small reaction volumes at any given time. mt.comInherently safer than large-volume batch reactions.
Scalability Production scaled by increasing flow rate or operating time. corning.comReduces time from lab development to full production. corning.com

Carbene-Mediated Approaches in Halogenated Compound Synthesis

Carbene chemistry offers powerful tools for the construction of complex molecules. Dihalocarbenes, which are neutral intermediates containing a divalent carbon atom bonded to two halogens, are particularly useful. A classic method for generating dichlorocarbene (B158193) is the α-elimination of chloroform (B151607) using a strong base like potassium tert-butoxide, known as the Doering-Hoffmann method. unit.no

These reactive dihalocarbenes can react with alkenes, such as vinyl ethers (e.g., methoxyethene), in a [1+2] cycloaddition reaction to form gem-dihalocyclopropanes. unit.no While this does not directly produce this compound, the resulting dihalocyclopropane is a versatile intermediate that can undergo subsequent ring-opening reactions to yield various halogenated compounds. More advanced strategies involve the use of metal-carbenoids, often derived from diazo compounds in the presence of transition metal catalysts like rhodium(II) complexes. princeton.edursc.org These metal-stabilized carbenes can participate in a range of transformations, including C-H activation and insertion reactions, providing novel pathways for the synthesis of complex halogenated molecules. princeton.edu

Table 4: Carbene-Mediated Synthesis of a Dihalocyclopropane Precursor

Reaction Type Carbene Source Alkene Substrate Catalyst/Promoter Product
DihalocyclopropanationChloroform (CHCl₃)MethoxyethenePotassium tert-butoxide1,1-dichloro-2-methoxycyclopropane

Catalytic Fluorination Techniques for Methoxyethane Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, making catalytic fluorination a critical technology, particularly in the pharmaceutical and agrochemical industries. nih.gov Modern methods have moved beyond harsh, traditional fluorinating agents to more selective and milder catalytic techniques. These include transition metal catalysis, organocatalysis, and photoredox catalysis. mdpi.com

For methoxyethane derivatives, catalytic fluorination can be used to create valuable fluorinated haloethers. One approach involves the gas-phase fluorination of chloroalkanes like 1,1,2-trichloroethane (B165190) over a solid catalyst, such as chromium-magnesium fluoride, followed by nucleophilic substitution to introduce the methoxy group. An alternative strategy employs electrophilic fluorinating agents like Selectfluor® in the presence of a catalyst. mdpi.com For example, α-substituted β-diketones can be enantioselectively fluorinated using Selectfluor and an organocatalyst. mdpi.com The development of N-F fluorinating agents has been a significant historical progression in this field, leading to stable, solid reagents capable of fluorinating a wide range of substrates, including enolates and functionalized carbonyl compounds, under mild conditions. beilstein-journals.org These advanced techniques provide access to complex fluorinated methoxyethane derivatives with high levels of control over regioselectivity and stereoselectivity. nih.govmdpi.com

Table 5: Overview of Catalytic Fluorination Approaches for Related Compounds

Method Fluorine Source Catalyst Type Substrate Example Key Advantage
Gas-Phase FluorinationHydrogen Fluoride (HF)Solid-state (e.g., Cr-MgF₃)ChloroalkanesSuitable for large-scale industrial processes.
Electrophilic FluorinationSelectfluor®Organocatalyst or Transition Metal1,3-Dicarbonyl compounds, IndolesHigh selectivity under mild conditions. mdpi.com
Nucleophilic FluorinationHF-PyridineChiral Aryl IodideAllylic AminesStereoselective synthesis of fluoroamines. nih.gov

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound, a vicinal dihaloether, is primarily achieved through the electrophilic addition of chlorine to methyl vinyl ether. The outcome of this reaction, in terms of both regioselectivity and stereoselectivity, is dictated by the reaction mechanism, which involves the formation of a cyclic chloronium ion intermediate.

The addition of halogens to alkenes is a well-established reaction in organic chemistry. In the case of unsymmetrical alkenes such as methyl vinyl ether (methoxyethene), the reaction can theoretically yield two different regioisomers. The methoxy group, being an electron-donating group, plays a crucial role in directing the regioselectivity of the chlorine addition. The oxygen atom can stabilize an adjacent positive charge through resonance, which influences the stability of the intermediate carbocation-like transition states.

The generally accepted mechanism for the halogenation of alkenes proceeds through a bridged halonium ion intermediate. nih.govgoogle.com For methyl vinyl ether, the initial attack of a chlorine molecule (Cl₂) leads to the formation of a cyclic chloronium ion. This three-membered ring is not symmetrical; the positive charge is shared between the two carbon atoms and the chlorine atom. The carbon atom bonded to the methoxy group can better stabilize a partial positive charge due to resonance delocalization from the oxygen lone pairs. Consequently, the nucleophilic attack of the chloride ion (Cl⁻) in the second step occurs preferentially at this more electrophilic carbon. This results in the predominant formation of this compound, where the chlorine atom from the initial electrophilic attack is at the C2 position and the second chlorine atom (from the nucleophilic attack) is at the C1 position, which also bears the methoxy group. This is in accordance with Markovnikov's rule, which predicts that the electrophile (in this case, the initial chlorine) adds to the carbon with the greater number of hydrogen atoms. masterorganicchemistry.commasterorganicchemistry.comcutm.ac.in

The stereochemistry of the addition is also controlled by the cyclic chloronium ion intermediate. The nucleophilic chloride ion attacks the carbon of the chloronium ion from the side opposite to the bridging chlorine atom. nih.govgoogle.com This backside attack leads to an anti-addition of the two chlorine atoms. Therefore, the reaction of chlorine with methyl vinyl ether is expected to be highly stereoselective, yielding the trans (or anti) diastereomer of this compound.

The reaction of chlorine with enol ethers like methyl vinyl ether can be vigorous, and careful control of reaction conditions, such as low temperatures, is often necessary to prevent polymerization and other side reactions. aip.org The choice of solvent can also influence the reaction, although non-participating solvents are typically used to ensure that only chlorine is added across the double bond.

While specific, detailed research findings on the chlorination of methyl vinyl ether are not extensively documented in readily available literature, the established principles of electrophilic addition to enol ethers allow for a clear prediction of the major product. The regioselectivity is driven by the stabilizing effect of the methoxy group, and the stereoselectivity is a direct consequence of the anti-addition mechanism via a cyclic chloronium ion.

Below is a data table summarizing the expected outcomes and conditions for the synthesis of this compound and a related haloether.

Starting MaterialReagentSolventTemperature (°C)Major ProductExpected RegioselectivityExpected Stereoselectivity
Methyl vinyl etherCl₂CCl₄0This compoundHigh (Markovnikov)High (anti-addition)
Ethyl vinyl etherBr₂CH₂Cl₂01-Bromo-2-bromo-1-ethoxyethaneHigh (Markovnikov)High (anti-addition)

This table represents expected outcomes based on established reaction mechanisms.

Further research into the low-temperature chlorination of methyl vinyl ether could provide more precise data on isomeric ratios and yields, potentially leading to optimized synthetic protocols. aip.org The synthesis of related haloethers, such as those derived from other alkyl vinyl ethers, is also expected to follow similar regioselective and stereoselective pathways. cdnsciencepub.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 1 Methoxyethane

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atoms in 1,2-dichloro-1-methoxyethane are susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. evitachem.com In these reactions, a nucleophile, an electron-rich species, replaces one or both of the chlorine atoms, which act as leaving groups. This reactivity allows for the introduction of a wide array of functional groups, making this compound a versatile intermediate in chemical synthesis. evitachem.com The specific products formed depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Formation of Carbon-Oxygen and Carbon-Carbon Bonds

Nucleophilic substitution reactions on this compound are pivotal for forging new carbon-oxygen (C-O) and carbon-carbon (C-C) bonds.

Formation of Carbon-Oxygen Bonds:

The reaction of this compound with oxygen-containing nucleophiles, such as alkoxides or hydroxides, leads to the formation of new ether or alcohol derivatives. For instance, reacting 1,2-dichloro-1,1,2,2-tetrafluoroethane with sodium methoxide (B1231860) results in the substitution of a chlorine atom to form 1,2-dimethoxy-1,1,2,2-tetrafluoroethane. This type of reaction is crucial for synthesizing more complex ethers. The general principle involves the attack of the nucleophilic oxygen on the carbon atom bearing a chlorine atom, displacing the chloride ion.

Formation of Carbon-Carbon Bonds:

The creation of new C-C bonds using this compound can be achieved through reactions with carbon-based nucleophiles like organometallic reagents or cyanides. physicsandmathstutor.com For example, organocuprates can react with organic halides to form C-C bonds. scribd.com Similarly, the use of cyanide ions (CN⁻) as nucleophiles can introduce a nitrile group, extending the carbon chain. physicsandmathstutor.com These reactions are fundamental in building the carbon skeleton of more complex organic molecules. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions for C-O and C-C Bond Formation
NucleophileProduct TypeSignificance
Alkoxides (e.g., CH₃O⁻)EthersSynthesis of complex ethers.
Hydroxides (e.g., OH⁻)AlcoholsIntroduction of hydroxyl groups.
Cyanides (e.g., CN⁻)NitrilesCarbon chain extension. physicsandmathstutor.com
Organocuprates (e.g., R₂CuLi)AlkanesFormation of new C-C single bonds. scribd.com

Oxidation and Reduction Pathways

While less common than substitution reactions, this compound can undergo oxidation and reduction under specific conditions. smolecule.com Oxidation reactions could potentially lead to the formation of chlorinated aldehydes or carboxylic acids, though these pathways are not extensively documented for this specific compound. Conversely, reduction of the chlorine atoms could yield less chlorinated products. smolecule.com For instance, analogous chlorinated compounds can be reduced to generate less chlorinated derivatives. smolecule.com The specific reagents and conditions would determine the extent of oxidation or reduction.

Carbon-Oxygen Bond Cleavage Reactions

The carbon-oxygen (C-O) ether linkage in this compound can be cleaved under certain reaction conditions. This type of reaction is characteristic of ethers and typically requires strong acids, such as hydrobromic acid or hydroiodic acid. The cleavage of the C-O bond results in the formation of an alcohol and an alkyl halide. This reactivity is an important consideration in synthetic routes where the methoxy (B1213986) group may need to be removed or transformed.

Role as an Alkylating Agent in Organic Transformations

Due to the presence of reactive chlorine atoms, this compound can act as an alkylating agent. In this role, it introduces the 1,2-dichloro-1-methoxyethyl group to a nucleophilic substrate. This property is valuable in organic synthesis for building more complex molecular architectures. For example, it can be used to alkylate amines or other nucleophiles, forming new carbon-nitrogen or other heteroatom bonds. The efficiency of the alkylation depends on the nucleophilicity of the substrate and the reaction conditions.

Reaction Mechanisms and Transition State Analysis

The nucleophilic substitution reactions of this compound can proceed through different mechanisms, primarily the Sₙ1 and Sₙ2 pathways. The operative mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.sa

An Sₙ2 (substitution nucleophilic bimolecular) reaction involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This process occurs through a backside attack and results in an inversion of stereochemistry at the reaction center. youtube.com The transition state for an Sₙ2 reaction is characterized by a trigonal planar arrangement of the non-reacting groups. youtube.com

An Sₙ1 (substitution nucleophilic unimolecular) reaction proceeds through a two-step mechanism. ksu.edu.sa The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. ksu.edu.sa In the second step, the nucleophile attacks the planar carbocation, which can occur from either face, often leading to a racemic mixture of products. ksu.edu.sa

Computational methods, such as Density Functional Theory (DFT), can be employed to model these reaction pathways and analyze the structures and energies of the transition states. digitellinc.com This analysis provides insights into the activation energies and helps to predict which mechanism is more favorable under a given set of conditions. digitellinc.com

Investigation of Electrophilic and Nucleophilic Character

The reactivity of this compound is governed by the electrophilic and nucleophilic characteristics of its constituent atoms and functional groups. The carbon atoms bonded to the chlorine atoms are electrophilic due to the electron-withdrawing nature of the halogens. This makes them susceptible to attack by nucleophiles. digitellinc.com

The oxygen atom of the methoxy group possesses lone pairs of electrons, giving it nucleophilic character. weebly.com This allows it to participate in reactions where it can donate electron density.

Computational tools like Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analysis can be used to study the electronic structure and characterize the electrophilic and nucleophilic sites within the molecule. researchgate.net Reactivity indices, also derived from computational chemistry, can quantify the electrophilicity and nucleophilicity of different parts of the molecule, helping to explain its reactivity patterns. researchgate.net

Table 2: Summary of Mechanistic and Reactivity Aspects
AspectDescriptionKey Concepts
Reaction MechanismsPrimarily Sₙ1 and Sₙ2 pathways for nucleophilic substitution. ksu.edu.sayoutube.comCarbocation intermediates (Sₙ1), backside attack (Sₙ2), transition states. ksu.edu.sayoutube.com
Transition State AnalysisComputational modeling (e.g., DFT) to determine activation energies and reaction pathways. digitellinc.comActivation energy, reaction coordinates, computational chemistry. digitellinc.com
Electrophilic CharacterCarbon atoms attached to chlorine are electron-deficient and prone to nucleophilic attack. digitellinc.comInductive effect, electron-withdrawing groups. ggckondagaon.in
Nucleophilic CharacterThe oxygen atom of the methoxy group has lone pairs and can act as a nucleophile. weebly.comLone pair electrons, electron donation. weebly.com

Influence of Catalysis on Reaction Outcomes

The reactivity of this compound, a molecule possessing two distinct C-Cl bonds and a C-O ether linkage, can be significantly modulated and directed through the use of catalysts. The presence of chlorine atoms on adjacent carbons, with one being an α-chloroether moiety, presents multiple potential pathways for reactions such as nucleophilic substitution and elimination. masterorganicchemistry.com Catalysis plays a crucial role in enhancing reaction rates and selectively favoring one pathway over others. The primary modes of catalysis applicable to this substrate are Lewis acid catalysis and phase-transfer catalysis (PTC).

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors that can catalyze organic reactions by activating substrates. wikipedia.org For this compound, a Lewis acid can interact with the lone-pair bearing electronegative atoms: the oxygen of the methoxy group or either of the chlorine atoms. wikipedia.orgpearson.com This interaction, typically forming an adduct, withdraws electron density from the substrate, thereby increasing the electrophilicity of the carbon centers and labilizing the carbon-halogen or carbon-oxygen bonds. wikipedia.orgpearson.com

The most probable sites of interaction are the ether oxygen and the chlorine at the C-1 position. Coordination of a Lewis acid like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to the methoxy oxygen would weaken the C-O bond and significantly activate the C-1 position towards nucleophilic attack. pearson.comwikipedia.org The α-chloroether functionality is inherently reactive, and this reactivity is further enhanced by Lewis acid complexation. This activation facilitates reactions such as Friedel-Crafts type alkylations with aromatic substrates or substitution by other nucleophiles. wikipedia.orgscirp.org

Alternatively, interaction with the chlorine atoms can promote their departure as leaving groups. Lewis acids like AlCl₃, SnCl₄, and ZnCl₂ are known to catalyze reactions involving chlorinated hydrocarbons. wikipedia.orgscirp.orgisca.me The activation can lead to either substitution or elimination reactions, with the specific outcome depending on the catalyst, solvent, temperature, and the nature of the nucleophile. For instance, stronger Lewis acids might favor the formation of a carbocationic intermediate, leading to a mixture of products, while milder ones may allow for more selective, concerted substitution or elimination pathways. scirp.orgisca.me Studies on related compounds show that different Lewis acids can lead to different products; for example, in the hydrochlorination of 1H-azirene, AlCl₃ promotes ring-opening while ZnCl₂ leads to the formation of 2-chloroaziridine, highlighting the catalyst's role in product selectivity. isca.me

Table 1: Representative Outcomes of Lewis Acid-Catalyzed Reactions of α-Chloroethers

This table illustrates plausible reaction outcomes for a generic α-chloroether substrate, such as this compound, in the presence of various Lewis acids, based on established principles of their catalytic activity.

CatalystTypical ConditionsMechanistic RoleProbable Major Reaction PathwayExpected Primary Product(s)
ZnCl₂ CH₃CN, Room TempModerate Lewis acid; activates C-Cl bond. wikipedia.orgresearchgate.netSₙ2-like SubstitutionSubstitution at C-1 or C-2
AlCl₃ Anhydrous, 70°CStrong Lewis acid; forms reactive complex with ether oxygen or chlorine. pearson.comscirp.orgElimination / Friedel-Crafts AlkylationVinyl ether / Aryl-substituted product
SnCl₄ CH₂Cl₂, 0°C to RTStrong Lewis acid; promotes carbocation formation. wikipedia.orgSₙ1-like Substitution / EliminationMixture of substitution and elimination products
BF₃·OEt₂ Anhydrous solventMild Lewis acid; activates substrate without aggressive decomposition. wikipedia.orgControlled SubstitutionSelective substitution at the more reactive C-1 position

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous solution and an organic solvent. operachem.comtcichemicals.com This method is particularly relevant for reactions of this compound (soluble in organic solvents) with water-soluble inorganic nucleophiles (e.g., hydroxides, cyanides). operachem.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous phase into the organic phase. operachem.comias.ac.in

In the organic phase, the "naked" anion is highly reactive and can readily participate in substitution or elimination reactions. researchgate.net For this compound, a strong base like hydroxide (B78521) (OH⁻), shuttled by a catalyst such as triethylbenzylammonium chloride (TEBA), could induce dehydrochlorination to yield a chlorinated vinyl ether. ias.ac.in This process is analogous to the PTC-mediated generation of dichlorocarbene (B158193) from chloroform (B151607). researchgate.net Alternatively, using a nucleophile like sodium cyanide with a PTC catalyst would be expected to promote nucleophilic substitution at one or both of the chlorinated carbons to form nitrile derivatives. operachem.com The use of PTC can offer advantages such as milder reaction conditions, increased yields, and the avoidance of expensive anhydrous solvents. tcichemicals.com Recent research on analogous chlorinated ethers highlights the potential of PTC to improve yields in nucleophilic substitution reactions.

Table 2: Potential Reaction Outcomes Using Phase-Transfer Catalysis

This table outlines potential reaction pathways for this compound under various phase-transfer catalysis conditions, based on established PTC mechanisms.

CatalystNucleophile (Aqueous Phase)Organic SolventProbable Major Reaction PathwayExpected Primary Product(s)
Tetrabutylammonium bromide (TBAB) KCNTolueneNucleophilic Substitution (Sₙ2)Monocyano and/or dicyano derivative
Triethylbenzylammonium chloride (TEBA) 50% NaOHDichloromethaneElimination (E2)1-Chloro-2-methoxyethene and/or 2-chlorovinyl methyl ether
Hexadecyltributylphosphonium bromide NaSHHeptaneNucleophilic Substitution (Sₙ2)Monothiol and/or dithiol derivative
18-Crown-6 KFAcetonitrile (B52724)Nucleophilic Substitution (Halex)Monofluoro and/or difluoro derivative

Applications in Advanced Organic Synthesis and Chemical Sciences

Intermediate in Fine Chemical Synthesis

1,2-Dichloro-1-methoxyethane is a valuable intermediate in the synthesis of complex organic molecules. Its reactivity, stemming from the presence of two chlorine atoms and a methoxy (B1213986) group, allows for its incorporation into various molecular frameworks, making it a key building block for specialized chemicals. ontosight.aievitachem.com

Precursors for Pharmaceuticals and Agrochemicals

This compound plays a significant role as a precursor in the manufacturing of pharmaceuticals and agrochemicals. ontosight.ai Its bifunctional nature enables it to react with a range of nucleophiles, facilitating the construction of larger, more complex molecules with desired biological activities. For instance, halogenated ethers are used in the preparation of antiviral medications like Acyclovir and Ganciclovir. google.com The reactivity of the chlorine atoms allows for their displacement, leading to the formation of new carbon-oxygen or carbon-carbon bonds, a critical step in building the core structures of these active ingredients.

In the agrochemical sector, derivatives of this compound are utilized in the synthesis of certain pesticides. google.com The introduction of the methoxyethane moiety can be a key step in creating the specific molecular architecture required for herbicidal or insecticidal activity.

A patent for a pyrazolopyridine derivative with GLP-1 receptor agonist effect, potentially for treating diabetes, lists this compound as a reactant for the synthesis of a compound intermediate. google.com This highlights its role in creating complex heterocyclic systems often found in modern pharmaceuticals.

Functionality in Polymer and Resin Production

This compound is also utilized in the production of polymers and resins. ontosight.ai Its ability to participate in polymerization reactions makes it a useful monomer or cross-linking agent. The presence of two reactive chlorine atoms allows for the formation of polymer chains and networks.

One of the notable applications in this area is in the synthesis of ion-exchange resins. These resins are crucial materials in water purification and separation processes in the chemical industry. The dichloro-ether structure can be incorporated into a polymer backbone, and subsequent chemical modifications can introduce the charged functional groups necessary for ion exchange.

Utilization as a Protecting Group Reagent

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. This temporary blocking group is known as a protecting group. This compound and its analogs serve as reagents for the introduction of such protecting groups. google.com

Introduction of Methoxy-containing Ether Protecting Groups

Specifically, chloroethers like this compound are used to introduce methoxy-containing ether protecting groups for hydroxyl (-OH) functionalities. For example, a related compound, 2-methoxyethoxymethyl chloride (MEM-Cl), is used to introduce the 2-methoxyethoxymethyl (MEM) protecting group. google.com This process typically involves the reaction of the alcohol with the chloroether in the presence of a base.

The MEM group is valued for its stability under a range of reaction conditions and its selective removal under specific acidic conditions. This allows chemists to carry out a series of synthetic transformations on other parts of the molecule while the hydroxyl group remains protected. The use of such protecting groups is a fundamental strategy in the synthesis of many complex natural products and pharmaceuticals. google.com

Stereochemical Aspects and Chiral Studies of 1,2 Dichloro 1 Methoxyethane

Chirality and Enantiomerism in Substituted Ethanes

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. wordpress.com In substituted ethanes, chirality often arises when a carbon atom is bonded to four different groups, creating a chiral center. arxiv.org Molecules with a single chiral center exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other. wordpress.com These enantiomers exhibit identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. wordpress.com

In the case of 1,2-dichloro-1-methoxyethane (Cl-CH(OCH₃)-CH₂-Cl), the first carbon atom (C-1) is attached to a hydrogen atom, a chlorine atom, a methoxy (B1213986) group (-OCH₃), and a chloromethyl group (-CH₂Cl). As these four groups are different, C-1 is a chiral center. The presence of this chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers.

For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2ⁿ. stanford.edu Since this compound has one primary chiral center at C-1, it has 2¹ = 2 stereoisomers, which are enantiomers.

Configurational Assignment Methodologies (e.g., Cahn-Ingold-Prelog Rules)

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). libretexts.org

The assignment process follows a set of sequence rules:

Prioritize Substituents: Each atom directly attached to the chiral center is ranked based on its atomic number. The atom with the higher atomic number receives higher priority. libretexts.orgoregonstate.edu

Break Ties: If two or more atoms directly attached to the chiral center are the same, the priority is determined by moving to the next atoms along the chains until a point of difference is found. myheplus.commasterorganicchemistry.com

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority #4) points away from the viewer. oregonstate.edumasterorganicchemistry.com

Determine Configuration: The direction of the path from the highest-priority group (#1) to the second-highest (#2) to the third-highest (#3) is observed. If the path is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. libretexts.orgmasterorganicchemistry.com

For the chiral center (C-1) in this compound, the substituents are:

-Cl (Chlorine)

-OCH₃ (Methoxy group)

-CH₂Cl (Chloromethyl group)

-H (Hydrogen)

The priority assignment is determined as follows:

PriorityGroupReasoning
1 -ClChlorine (atomic number 17) has the highest atomic number of the directly attached atoms.
2 -OCH₃The oxygen atom (atomic number 8) has a higher atomic number than the carbon of the -CH₂Cl group (atomic number 6).
3 -CH₂ClThe carbon atom has a higher atomic number than hydrogen.
4 -HHydrogen (atomic number 1) has the lowest atomic number.

With the priorities assigned, one can draw the enantiomers and assign their respective R and S configurations.

Diastereomeric Relationships and Conformational Analysis

While this compound itself has only one chiral center and thus exists as enantiomers, related disubstituted ethanes with two chiral centers can exhibit diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other. ucla.edulibretexts.org For example, if the hydrogen on C-2 were replaced with another distinct group, creating a second chiral center, the molecule could exist as diastereomers (e.g., (1R, 2R) and (1R, 2S) forms).

Conformational analysis of substituted ethanes involves studying the different spatial arrangements of atoms that result from rotation around a single C-C bond. nih.gov These different arrangements are called conformers or rotamers. For 1,2-disubstituted ethanes, the most significant conformations are the staggered (anti and gauche) and eclipsed conformations. spoken-tutorial.orgnih.gov

Anti Conformation: The two substituents are positioned 180° apart. This is often the most stable conformation due to minimized steric hindrance. spoken-tutorial.org

Gauche Conformation: The substituents are 60° apart. This conformation is chiral and exists as a pair of enantiomeric conformers. nih.govnih.gov While there is more steric repulsion than in the anti form, certain electronic interactions (the "gauche effect") can sometimes stabilize this arrangement. researchgate.net

Eclipsed Conformation: The substituents are 0° apart, leading to maximum steric and torsional strain, making it the least stable conformation. spoken-tutorial.org

The conformational landscape of this compound is influenced by the interplay of steric repulsion between the bulky chlorine and methoxy groups and electrostatic interactions (dipole-dipole forces). Drawing parallels with 1,2-dichloroethane (B1671644), which has been extensively studied, it is expected that the anti-conformer, where the large Cl and OCH₃ groups are furthest apart, would be significantly populated. nih.govresearchgate.net However, the presence of the polar C-O and C-Cl bonds means that gauche conformers would also exist in equilibrium, with their stability being influenced by the solvent polarity. spoken-tutorial.org

Relative Energies of Conformations in 1,2-Disubstituted Ethanes

Conformation Dihedral Angle Relative Energy Stability
Eclipsed Highest Least Stable
Gauche 60° Intermediate Less Stable than Anti

Stereoselective Reactions and Catalysis

Stereoselective reactions are chemical reactions that preferentially yield one stereoisomer over others. masterorganicchemistry.com When a reaction creates a new chiral center, the use of chiral catalysts, reagents, or starting materials can influence the stereochemical outcome. fiveable.meyoutube.com

The synthesis of a specific enantiomer of this compound would require a stereoselective approach. For instance, the addition of a reagent across a precursor alkene could be directed by a chiral catalyst. Enantioselective reactions, a subset of stereoselective reactions, specifically aim to produce one enantiomer in excess of the other. masterorganicchemistry.com This is of paramount importance in fields like pharmacology, where different enantiomers can have vastly different biological activities.

Strategies for achieving stereochemical control include:

Substrate Control: Existing stereocenters in the starting material dictate the stereochemistry of the newly formed center. youtube.com

Auxiliary Control: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemistry of a reaction and is later removed. youtube.com

Reagent Control: A chiral reagent is used to favor the formation of one stereoisomer.

Catalyst Control: A chiral catalyst creates a chiral environment for the reaction, lowering the activation energy for the pathway leading to one specific stereoisomer.

The mechanism of a chemical reaction is intrinsically linked to its stereochemical outcome. ochemtutor.com Different reaction mechanisms lead to distinct stereochemical results when a chiral center is involved or created.

Sₙ2 Reactions: A bimolecular nucleophilic substitution (Sₙ2) reaction occurs in a single step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. This mechanism invariably leads to an inversion of the configuration at the chiral center. ochemtutor.comutexas.edu If a chiral precursor were used to synthesize this compound via an Sₙ2 pathway, the stereochemistry of the product would be inverted relative to the starting material.

Sₙ1 Reactions: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a planar carbocation intermediate. utexas.edu The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability. youtube.com If a reaction at the chiral center of this compound proceeded via an Sₙ1 mechanism, it would likely result in racemization, producing a nearly 50:50 mixture of the R and S enantiomers.

Electrophilic Addition to Alkenes: The synthesis of this compound could potentially start from an alkene like 1-chloro-2-methoxyethene. The addition of HCl across the double bond would form the product. The stereochemical outcome of such additions depends on whether the addition is syn (both groups add to the same face of the double bond) or anti (groups add to opposite faces), which is determined by the reaction mechanism. utexas.edu The formation of a carbocation intermediate in this process would also allow for attack from either face, potentially leading to a mixture of stereoisomers. youtube.com

Understanding these mechanistic principles is crucial for designing syntheses that can selectively produce a desired stereoisomer of this compound. fiveable.me

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule like 1,2-dichloro-1-methoxyethane. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure compared to more advanced methods. For this compound, an initial HF calculation could serve as a starting point for more sophisticated post-Hartree-Fock methods. These calculations would yield molecular orbitals and their energies, offering a qualitative understanding of bonding and electronic transitions.

Møller-Plesset Perturbation Theory and Configuration Interaction Methods

To account for electron correlation, which is neglected in the Hartree-Fock approximation, Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), and Configuration Interaction (CI) methods would be utilized. These more computationally intensive methods would provide more accurate energies and properties for this compound, which is crucial for determining the relative energies of different conformers and transition states for rotational barriers.

Molecular Dynamics Simulations for Solvation and Interactions

Molecular dynamics (MD) simulations would be instrumental in understanding the behavior of this compound in a condensed phase, such as in a solvent or as a pure liquid. By simulating the movement of atoms over time, MD can reveal information about intermolecular interactions, solvation structures, and transport properties. A force field, a set of parameters describing the potential energy of the system, would need to be developed or validated for this specific molecule. Simulations could then predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, and diffusion coefficients.

Conformational Energy Landscapes and Stability Analysis

Due to the presence of rotatable single bonds, this compound can exist in various conformations. A crucial aspect of its theoretical study would be the exploration of its conformational energy landscape. This would involve systematically rotating the dihedral angles of the C-C and C-O bonds and calculating the energy at each step using quantum chemical methods. The resulting potential energy surface would reveal the stable conformers (energy minima) and the energy barriers (transition states) between them. This analysis is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

NMR Chemical Shift Predictions and Magnetic Properties

Computational chemistry provides powerful tools for predicting Nuclear Magnetic Resonance (NMR) spectra. For this compound, methods like Gauge-Including Atomic Orbital (GIAO) would be used, typically in conjunction with DFT, to calculate the theoretical ¹H and ¹³C chemical shifts. These predicted values, when compared to experimental spectra (if available), can aid in the structural elucidation and assignment of signals. Furthermore, calculations can provide insights into other magnetic properties, such as spin-spin coupling constants, which are essential for a complete interpretation of the NMR data.

In the absence of specific published data for this compound, the following table illustrates the type of data that would be generated from the computational studies described above. The values presented are hypothetical and for illustrative purposes only.

PropertyComputational MethodBasis SetHypothetical Value
C-C Bond LengthDFT (B3LYP)6-311+G(d,p)1.53 Å
C-O Bond LengthDFT (B3LYP)6-311+G(d,p)1.42 Å
C-Cl Bond LengthDFT (B3LYP)6-311+G(d,p)1.78 Å
Dipole MomentMP2aug-cc-pVTZ2.1 D
Relative Conformational EnergyCCSD(T)CBS1.5 kcal/mol (gauche vs. anti)
¹H NMR Chemical Shift (CH-Cl)GIAO-DFTpcSseg-24.8 ppm
¹³C NMR Chemical Shift (C-O)GIAO-DFTpcSseg-275 ppm

Table 1: Hypothetical Calculated Properties of this compound.

of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the vibrational spectra or frontier molecular orbital analysis for this compound were found. The information required to populate the requested sections on "Vibrational Spectra Analysis from Computational Models" and "Frontier Molecular Orbital (HOMO-LUMO) Analysis" for this specific compound is not available in the public domain.

Computational chemistry studies, which involve methods like Density Functional Theory (DFT), are essential for generating data on vibrational frequencies (simulating FT-IR and Raman spectra) and for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Such analyses provide deep insights into the molecular structure, stability, and reactivity of a compound.

Unfortunately, it appears that this compound has not been the subject of such detailed computational investigation in published research. Therefore, the data necessary to create the detailed article sections as per the user's instructions—including data tables on vibrational modes and HOMO-LUMO energy gaps—could not be retrieved.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For 1,2-dichloro-1-methoxyethane, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multidimensional techniques, are employed to confirm its structure.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In this compound (Cl-CH(OCH₃)-CH₂-Cl), three distinct proton signals are expected. The methoxy (B1213986) group (-OCH₃) protons would appear as a singlet, being chemically equivalent and without adjacent protons to couple with. The proton on the carbon bearing both a chlorine and a methoxy group (-CH(Cl)OCH₃) would likely appear as a triplet due to coupling with the two adjacent protons of the chloromethyl group. The two protons of the chloromethyl group (-CH₂Cl) would be expected to appear as a doublet, coupling with the single proton on the adjacent carbon. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and chlorine atoms, causing them to appear at a higher chemical shift (downfield) compared to simple alkanes.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-OCH₃3.3 - 3.5Singlet
-CH(Cl)OCH₃5.6 - 5.8Triplet
-CH₂Cl3.7 - 3.9Doublet

Note: The predicted values are based on the analysis of similar functional groups in related molecules.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, three distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the three non-equivalent carbon atoms: the methoxy carbon (-OCH₃), the carbon atom bonded to both a chlorine and the methoxy group (-CH(Cl)OCH₃), and the chloromethyl carbon (-CH₂Cl). The chemical shifts of these carbons are significantly influenced by the attached electronegative atoms. The carbon atom attached to two electronegative atoms (oxygen and chlorine) is expected to be the most downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-OCH₃55 - 60
-CH(Cl)OCH₃90 - 100
-CH₂Cl45 - 50

Note: The predicted values are based on the analysis of similar functional groups in related molecules.

Multidimensional and Advanced NMR Techniques for Mixture Analysis

In cases where the one-dimensional NMR spectra are complex or for the analysis of mixtures containing this compound, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY experiments would reveal the coupling relationships between protons, confirming the connectivity of the -CH-CH₂- fragment. HSQC would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. These advanced techniques are particularly useful in distinguishing this compound from its isomers or other impurities that may be present in a sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent bonds. The C-H stretching vibrations of the alkyl groups are expected in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band, characteristic of the ether linkage, should appear in the 1050-1150 cm⁻¹ range. Furthermore, the presence of chlorine atoms will give rise to C-Cl stretching vibrations, which are typically observed in the 600-800 cm⁻¹ region of the spectrum. The absence of strong absorptions in the regions for hydroxyl (-OH) or carbonyl (C=O) groups would confirm the purity of the compound.

Table 3: Predicted IR Absorption Bands for this compound

BondPredicted Absorption Range (cm⁻¹)
C-H (stretch)2850 - 3000
C-O (stretch)1050 - 1150
C-Cl (stretch)600 - 800

Note: The predicted values are based on general IR correlation tables and data for similar compounds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would provide the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₃H₆Cl₂O). Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺) with a specific intensity ratio, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways would likely involve the loss of a chlorine atom, a methoxy group, or cleavage of the carbon-carbon bond. Key fragment ions that might be observed include [M-Cl]⁺, [M-OCH₃]⁺, and [CH₂Cl]⁺. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonPredicted m/z
[C₃H₆³⁵Cl₂O]⁺ (M⁺)128
[C₃H₆³⁵Cl³⁷ClO]⁺ (M+2⁺)130
[C₃H₆³⁷Cl₂O]⁺ (M+4⁺)132
[C₃H₆OCl]⁺93/95
[C₂H₃Cl₂]⁺97/99/101
[CH₂Cl]⁺49/51

Note: The predicted m/z values are based on the isotopic masses of the most abundant isotopes.

Chromatographic Separation and Analysis

Chromatography is an essential technique for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) for Purity Assessment and Mixture Separation

Gas chromatography is the premier method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed research on the GC analysis of the closely related compound 1,2-dichloroethane (B1671644) provides a framework for the expected methodology. For instance, a validated method for determining 1,2-dichloroethane in workplace air utilizes a stainless steel adsorption tube (Chromosorb 106) for sample collection, followed by thermal desorption and analysis using GC with mass spectrometry (GC-MS). publisso.deuzh.ch This approach ensures high sensitivity and selectivity. The mass spectrometer detector is particularly advantageous as it provides structural information, allowing for unambiguous peak identification based on the mass-to-charge ratio (m/z) of fragmented ions. publisso.de For quantitative analysis, a flame ionization detector (FID) can also be employed. publisso.de

A typical GC-MS method suitable for this compound would involve injection into a capillary column, such as a DB-624 or an HP-PONA, which are designed for separating volatile organic compounds. researchgate.net An oven temperature program would be implemented to ensure efficient separation from solvents and other potential impurities.

Table 1: Illustrative GC Parameters for Analysis of Related Volatile Chlorinated Compounds (Note: These parameters are based on methods for analogous compounds and serve as a starting point for method development for this compound.)

ParameterValue/DescriptionReference
Column Capillary, e.g., DB-624, HP PONA (50 m x 0.2 mm x 0.5 µm) researchgate.net
Carrier Gas Helium or Nitrogen researchgate.net
Injection Mode Headspace or direct liquid injection
Oven Program Initial temp. 40°C, ramp to 250°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) publisso.de
MS Detection Scan mode for identification, Selected Ion Monitoring (SIM) for quantification publisso.de

The resulting chromatogram would show a distinct peak for this compound at a specific retention time, with the peak area being proportional to its concentration. Purity is assessed by identifying and quantifying any additional peaks in the chromatogram.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

For compounds that are less volatile or thermally sensitive, liquid chromatography is the preferred analytical method. High-Performance Liquid Chromatography (HPLC) utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).

While specific HPLC methods for the analytical determination of this compound are not prevalent in the literature, the principles of the technique are broadly applicable. A reversed-phase HPLC system, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, would be a logical starting point for method development. utexas.edu The choice of mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and separation of the target compound from any impurities.

Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) or a general-purpose UV detector would be suitable if the compound or its impurities possess a chromophore. utexas.edu For compounds lacking a strong UV absorbance, a mass spectrometer (LC-MS) can be used as a detector, offering high sensitivity and selectivity. The related compound, 1,2-dichloroethane, is often used as a component of the mobile phase in certain HPLC applications. thermofisher.comchemicalbook.com

X-ray Diffraction for Solid-State Structure Determination

The application of XRD to this compound would first require the growth of a high-quality single crystal, which can be a challenging and rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). Further refinement of the data yields the exact coordinates of each atom within the unit cell, providing an unambiguous structural determination. While no published crystal structure for this compound is currently available, the technique remains the gold standard for solid-state structural elucidation.

Other Spectroscopic Modalities (e.g., Raman Spectroscopy, Electron Paramagnetic Resonance)

Beyond core chromatographic and diffraction methods, other spectroscopic techniques offer complementary information about the molecular structure and electronic properties of this compound.

Raman Spectroscopy Raman spectroscopy is a vibrational spectroscopy technique that provides insight into a molecule's structure, polymorphism, and crystallinity. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

The Raman spectrum of this compound would display a series of peaks corresponding to specific molecular vibrations. Based on studies of 1,2-dichloroethane, characteristic peaks for C-Cl, C-C, and C-H vibrations are expected. researchgate.net The presence of the methoxy group in this compound would introduce additional characteristic vibrations, such as C-O-C stretching modes. These specific frequencies provide a molecular fingerprint that is useful for identification and structural analysis.

Table 2: Representative Raman Shifts for Functional Groups in Related Compounds (Note: Data is based on 1,2-dichloroethane and general frequencies for ethers. Specific shifts for this compound would require experimental measurement.)

Vibrational ModeTypical Raman Shift (cm⁻¹)Reference
C-Cl Stretch650 - 760 researchgate.net
C-C Stretch1050 - 1060 researchgate.net
C-O-C Symmetric Stretch800 - 950
C-O-C Asymmetric Stretch1070 - 1150
C-H₂ Wag/Twist1200 - 1450 researchgate.net
C-H Stretch2850 - 3010 researchgate.net

Electron Paramagnetic Resonance (EPR) Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. researchgate.net While this compound is a diamagnetic molecule (no unpaired electrons), EPR can be used to study radical intermediates that may be formed during chemical reactions, photolysis, or radiolysis. mdpi.com

For example, if this compound were subjected to conditions that cause homolytic cleavage of a C-H or C-Cl bond, the resulting radical could be detected and characterized by EPR. The EPR spectrum provides two key pieces of information: the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl). researchgate.net This information can be used to identify the specific structure of the radical intermediate, providing critical insight into reaction mechanisms. The use of spin-trapping agents can further facilitate the detection of short-lived radical species. mdpi.com

Environmental Transformation Pathways of Halogenated Ethers

Microbial Degradation Processes

Data specifically addressing the microbial degradation of 1,2-dichloro-1-methoxyethane is not available in the current body of scientific literature. While studies have been conducted on the microbial breakdown of structurally similar compounds, such as other chlorinated ethanes, the specific enzymes, microbial species, and metabolic pathways involved in the degradation of the methoxy-substituted compound, this compound, have not been documented. Research in this area would be necessary to determine if microorganisms can utilize this compound as a substrate for growth or transform it through co-metabolic processes.

Photodegradation in Aqueous Environments

There is a lack of specific studies on the photodegradation of this compound in aqueous environments. The potential for this compound to be broken down by sunlight in water, the specific wavelengths of light that would be effective, the role of photosensitizers, and the resulting degradation products are currently unknown. Investigations into the photolytic stability of this compound would be required to ascertain its persistence in sunlit aquatic ecosystems.

Reductive Elimination and Hydrogenolysis in Environmental Systems

Information regarding the reductive elimination and hydrogenolysis of this compound in environmental systems is not present in the available scientific literature. These abiotic degradation pathways, which involve the removal of chlorine atoms, are important for the transformation of many chlorinated solvents in anoxic environments. However, the susceptibility of this compound to these reactions, the environmental conditions that would favor them, and the resulting end-products have not been a subject of published research.

Q & A

Q. What are the recommended safety protocols for handling 1,2-Dichloro-1-methoxyethane in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Use fume hoods for all procedures involving volatilization. Wear nitrile gloves, chemical-resistant aprons, and safety goggles .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid sparks due to flammability (flash point: 6°C) .
  • First Aid: For inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Halogenation of Methoxyethanol: React methoxyethanol with thionyl chloride (SOCl₂) or PCl₃ under controlled temperatures (40–60°C). Catalysts like pyridine improve yield .
  • Purification: Distill under reduced pressure (boiling point: 84–86°C) and verify purity via GC-MS (>99.5%) .

Q. What analytical techniques are recommended for characterizing this compound purity?

Methodological Answer:

  • Chromatography: Use GC-MS with a DB-5 column (30 m × 0.25 mm) and He carrier gas to detect impurities .
  • Spectroscopy: Confirm structure via <sup>1</sup>H NMR (δ 3.4 ppm for methoxy protons, δ 4.0 ppm for chlorinated CH₂) and FT-IR (C-O-C stretch at 1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across experimental models?

Methodological Answer:

  • Comparative Analysis: Cross-validate in vitro (e.g., hepatocyte assays) and in vivo (rodent studies) data. For example, EPA’s TSCA systematic review protocol evaluates dose-response consistency across species .
  • Data Quality Assessment (DQA): Apply EPA’s criteria (e.g., reliability, relevance) to prioritize studies with robust exposure quantification and controlled confounders .

Q. What computational approaches predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Modeling: Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model) and soil adsorption (Koc) .
  • Molecular Dynamics (MD): Simulate hydrolysis pathways in aquatic systems. The methoxy group’s electron-donating effect slows hydrolysis compared to 1,2-dichloroethane .

Q. How should degradation products of this compound be detected in environmental samples?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges for aqueous matrices. For soil, employ Soxhlet extraction with dichloromethane .
  • Detection: LC-MS/MS in MRM mode (e.g., m/z 130 → 95 for methoxyacetic acid) with a detection limit of 0.1 µg/L .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.